molecular formula C13H17N3O B11735260 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol

Cat. No.: B11735260
M. Wt: 231.29 g/mol
InChI Key: NBCMLSJPYZNDHO-UHFFFAOYSA-N
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Description

2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanol is a pyrazole-derived compound featuring a pyrazole core substituted at the 1-position with an ethanol group and at the 3-position with a 2-phenylethylamino moiety.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12/h1-5,7,9,17H,6,8,10-11H2,(H,14,15)

InChI Key

NBCMLSJPYZNDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative under controlled conditions. The reaction may proceed through a series of steps including:

    Formation of the pyrazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Substitution reaction: The phenylethylamine group is introduced via nucleophilic substitution, often facilitated by a base such as sodium hydride.

    Addition of the ethanol moiety: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives (aldehydes, acids), reduced pyrazole derivatives, and various substituted compounds depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol
  • IUPAC Name : 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol

The structural formula indicates the presence of a pyrazole ring, which is known for its biological activity.

Anticancer Activity

Recent studies have shown that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study reported that these compounds induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting their potential as anticancer agents .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making it a potential candidate for treating conditions like arthritis .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective alternatives .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties was conducted using the disc diffusion method on Staphylococcus aureus and Escherichia coli. The study found that compounds derived from this compound displayed significant zones of inhibition compared to control groups, suggesting strong antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AnticancerBreast Cancer Cell LinesIC50 < standard agents
AntimicrobialStaphylococcus aureusSignificant inhibition zones
AntimicrobialEscherichia coliSignificant inhibition zones
Enzyme InhibitionCOX EnzymesEffective inhibitor

Mechanism of Action

The mechanism of action of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The phenylethylamine moiety is known to interact with neurotransmitter receptors, potentially influencing signal transduction pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to related pyrazole derivatives (Table 1):

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Activity (Reported)
2-{3-[(2-Phenylethyl)amino]-1H-pyrazol-1-yl}ethanol Pyrazole 1-Ethanol; 3-(2-phenylethylamino) Ethanol, Phenylethylamine Not explicitly reported
PF04217903 Pyrazole-Triazolo[4,5-b]pyrazine 1-Ethanol; 3-Quinoline-6-ylmethyl Ethanol, Quinoline MET kinase inhibitor
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Pyrazole-Thiophene 5-Amino; 3-Hydroxy; Thiophene Amino, Hydroxy, Cyano/Carboxyl Antimicrobial (inferred)
Diaryl Tellurium Trichlorides (16–21) Pyrazole-Tellurium 3,5-Dinitrophenyl; Tellurium Nitro, Tellurium Antimicrobial
TRK Kinase Inhibitors (Patent) Pyrazolo[1,5-a]pyrimidine Pyrazole-Pyrimidine hybrid Difluorophenyl, Pyrrolidine Anticancer (TRK inhibition)

Pharmacological and Physicochemical Properties

  • Solubility and Lipophilicity: The ethanol group in the target compound and PF04217903 likely improves water solubility compared to more hydrophobic analogs like the diaryl tellurium trichlorides . The phenylethylamino group introduces moderate lipophilicity, which may enhance blood-brain barrier penetration relative to polar thiophene-based derivatives (e.g., 7a, 7b) .
  • Target Selectivity: PF04217903, a MET kinase inhibitor, shares the ethanol substituent but incorporates a quinoline-triazolo extension absent in the target compound. This suggests that the phenylethylamino group in the target may shift selectivity toward other kinase targets .
  • Antimicrobial Activity : Compounds like 7a/7b and tellurium derivatives (16–21) demonstrate pyrazole’s versatility in antimicrobial applications. However, the target compound lacks electron-withdrawing groups (e.g., nitro, tellurium) critical for microbial membrane disruption in these analogs .

Research Findings and Implications

  • Kinase Inhibition Potential: Structural similarities to PF04217903 suggest the target compound could interact with kinase ATP-binding pockets. However, the phenylethylamino group’s bulkiness might reduce affinity compared to the planar quinoline moiety in PF04217903 .
  • Antimicrobial Limitations : Unlike 7a/7b or tellurium compounds, the target compound lacks conjugated π-systems or heavy atoms, which are critical for microbial DNA intercalation or redox activity .

Biological Activity

The compound 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their efficacy in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and potential applications.

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol
  • PubChem ID : 62679234

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that pyrazole compounds could inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. This mechanism is particularly relevant for compounds that affect the p21-Activated Kinases (PAKs), which are critical regulators of cell motility and proliferation .

Case Study: Inhibition of PAK Activity

A notable investigation into the effects of pyrazole derivatives revealed that certain compounds could inhibit PAK activity at lower concentrations than previously observed for other inhibitors. This suggests a potential pathway through which this compound may exert its anticancer effects. The inhibition of PAK activity was correlated with reduced cell migration and proliferation in thyroid cancer cell lines .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The well-known drug Celecoxib , a pyrazole derivative, is widely used for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory mediators. Similar mechanisms may be applicable to this compound, warranting further investigation into its anti-inflammatory potential .

Antioxidant Activity

The antioxidant properties of pyrazole compounds have been documented in various studies. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage and has implications for aging and chronic diseases. Research has indicated that certain pyrazole derivatives exhibit significant radical scavenging activity, which may be beneficial in therapeutic contexts .

Summary of Research Findings

Study Focus Findings
Study 1Anticancer EffectsInhibition of PAK activity leads to reduced proliferation in thyroid cancer cells.
Study 2Anti-inflammatory PotentialSimilar mechanisms as Celecoxib suggest efficacy in reducing inflammation.
Study 3Antioxidant ActivitySignificant radical scavenging activity observed in various pyrazole derivatives.

Future Directions

The biological activity of this compound presents promising avenues for future research:

  • Mechanistic Studies : Further exploration into the molecular mechanisms by which this compound exerts its effects on cancer cells and inflammation.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before progressing to clinical trials.
  • Structural Modifications : Investigating structural analogs to enhance specificity and potency against targeted biological pathways.

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